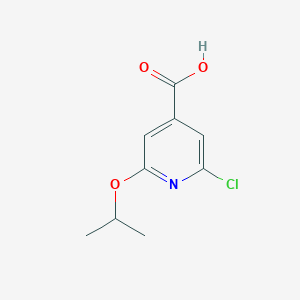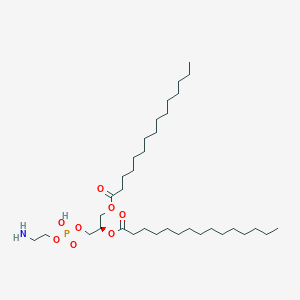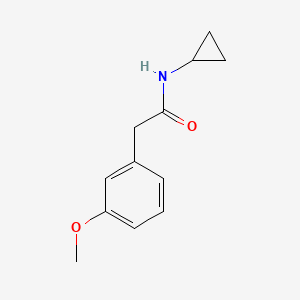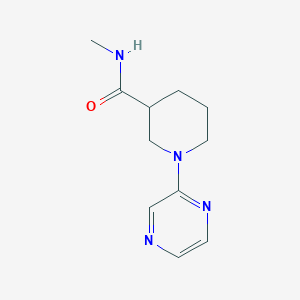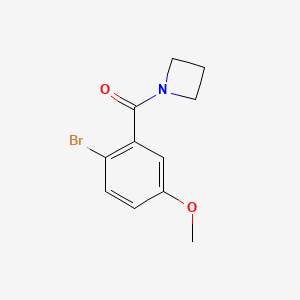
1-(2-Bromo-5-methoxybenzoyl)azetidine
Übersicht
Beschreibung
“1-(2-Bromo-5-methoxybenzoyl)azetidine” is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other important developments in azetidine synthesis include the invention of new [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This ring strain provides a highly attractive entry to bond functionalization by N–C bond cleavage . The chemistry and reactivity of azetidines have seen remarkable advances recently .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
- Azetidine derivatives, such as those obtained from 2-(2-mesyloxyethyl)azetidines, have been utilized in the stereoselective synthesis of cis-3,4-disubstituted piperidines. This process is significant for medicinal chemistry, providing valuable templates for drug development (Mollet et al., 2011).
Antibacterial Applications
- New quinolone antibiotics utilizing azetidine derivatives have shown enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in combating antibiotic-resistant bacteria (Ikee et al., 2008).
Photodynamic Therapy
- Azetidine-containing zinc phthalocyanines have exhibited high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Synthesis of Functionalized Azetidines
- The synthesis of 3-functionalized 3-methylazetidines demonstrates the versatility of azetidine derivatives in accessing novel organic compounds with potential applications in drug development and materials science (Stankovic et al., 2012).
Antitumor Activity
- Hetero-annulated carbazoles derived from azetidine compounds have shown promising in vitro antitumor activity, suggesting their use as therapeutic agents against cancer cell proliferation (Murali et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2-bromo-5-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHOLMYKBDNKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





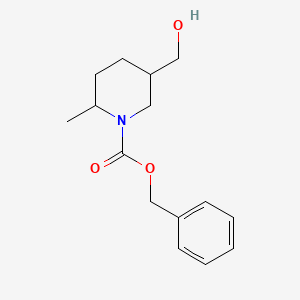



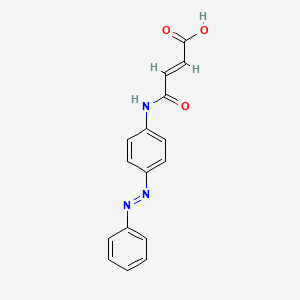
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)

